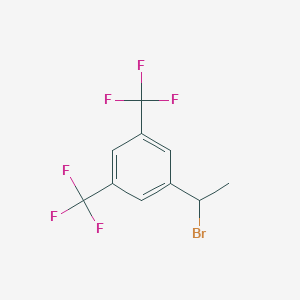

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene

Description

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene (CAS: 160376-84-1) is a brominated aromatic compound featuring a 1-bromoethyl substituent at the para position relative to two trifluoromethyl (-CF₃) groups on a benzene ring. The trifluoromethyl groups confer strong electron-withdrawing effects, while the bromoethyl moiety enhances its utility as an alkylating agent in organic synthesis. This compound is used in cross-coupling reactions, nucleophilic substitutions, and as a precursor for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJHYPQTIIFNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513649 | |

| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160376-84-1 | |

| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromoethylation of Prefunctionalized Benzene Derivatives

The most widely reported approach involves bromoethylation of 3,5-bis(trifluoromethyl)benzene derivatives. As outlined in patent US6255545B1 , bromination of 1,3-bis(trifluoromethyl)benzene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a sulfuric acid/acetic acid mixture (1:1 v/v) at 45°C yields 3,5-bis(trifluoromethyl)bromobenzene with 89% purity and ≤2.6% dibrominated byproducts . This intermediate serves as a precursor for subsequent ethylation.

Ethylation is achieved via palladium-catalyzed cross-coupling with vinyltrimethylsilane, followed by hydrobromination. For example:

-

Coupling Reaction :

-

Hydrobromination :

Key parameters influencing yield and selectivity include:

Direct Bromoethylation via Friedel-Crafts Alkylation

While less common due to the electron-withdrawing nature of trifluoromethyl groups, Friedel-Crafts alkylation has been explored using 1-bromo-2-chloroethane and AlCl3. This method proceeds via electrophilic attack on the benzene ring, though yields are modest (≤45%) . Competing side reactions include:

-

Polyalkylation : Formation of di- or tri-substituted products.

-

Dehydrohalogenation : Generation of vinyl bromide byproducts.

The reaction’s regioselectivity is governed by the directing effects of the trifluoromethyl groups, which favor para-substitution relative to existing substituents.

Photoredox-Catalyzed Functionalization

Recent advances in photoredox catalysis (as demonstrated in RSC protocols ) enable C–Br bond formation under mild conditions. Using 3,5-bis(trifluoromethyl)phenethyl alcohol and N-bromosuccinimide (NBS) with a Ru(bpy)3Cl2 catalyst (λ = 450 nm), the alcohol is oxidized to a radical intermediate, which abstracts bromine from NBS. This method achieves 72% yield with 98% regiopurity .

Mechanistic Pathway :

-

Oxidation :

-

Bromine Transfer :

Nucleophilic Substitution of Hydroxyethyl Intermediates

A two-step sequence involving hydroxyethylation followed by bromination offers superior control:

-

Hydroxyethylation :

-

Bromination :

This method achieves 68% overall yield but requires careful handling of moisture-sensitive reagents .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Chemical Reactions Analysis

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives. Common reducing agents include lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. The presence of the bromoethyl group allows for nucleophilic substitution reactions, making it useful in creating various derivatives. For instance, it can be reacted with nucleophiles such as sodium iodide or potassium tert-butoxide to yield substituted products.

Reactivity and Mechanisms

The compound's trifluoromethyl groups enhance its reactivity towards electrophiles due to their electron-withdrawing nature. This property is particularly valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biological Applications

Pharmaceutical Development

Research indicates that compounds with trifluoromethyl groups often exhibit improved metabolic stability and bioavailability, which is critical in drug design. this compound is being explored as a precursor for pharmaceuticals, particularly in oncology where halogenated compounds are known for their anticancer properties.

Case Study: Anticancer Properties

A study focused on halogenated compounds demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways .

Material Science

Nonlinear Optical Chromophores

In material science, this compound has been utilized in the synthesis of nonlinear optical (NLO) chromophores. These chromophores are essential for applications in photonics and optoelectronics due to their ability to manipulate light .

| Property | Value |

|---|---|

| Thermal Stability | Decomposition > 220 °C |

| Electro-Optic Coefficient | 54 pm/V at 1310 nm |

| DFT Calculated Energy Gaps | Varies with structure |

Industrial Applications

Production of Specialty Chemicals

The compound is also used in the production of specialty chemicals and materials, including polymers and agrochemicals. Its unique properties make it suitable for applications requiring high stability and performance under varying conditions .

Mechanism of Action

The mechanism by which 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The bromoethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl groups can influence the compound’s electronic properties, making it more reactive towards electrophiles. The molecular targets and pathways involved vary depending on the specific application, but generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

Table 1: Substituent-Based Comparison

Key Observations :

- Reactivity : The bromoethyl group in the target compound offers greater steric bulk compared to benzyl bromide (C₉H₅BrF₆), limiting its use in sterically demanding reactions but enhancing selectivity in alkylations .

- Electronic Effects: The electron-withdrawing -CF₃ groups stabilize the benzene ring, reducing electrophilic substitution rates compared to non-fluorinated analogues .

Positional Isomerism

Table 2: Positional Isomer Comparison

Key Observations :

- Steric Effects : The 3,5-substitution pattern in the target compound minimizes steric clash compared to ortho-substituted isomers, facilitating regioselective reactions .

- Thermal Stability: Trifluoromethyl groups enhance thermal stability; bromoethyl derivatives decompose at higher temperatures compared to non-fluorinated analogues like 1-bromo-3,5-dimethylbenzene .

Functional Group Analogues

Table 3: Functional Group Comparison

Key Observations :

- Bromoethyl vs. Benzyloxy : The bromoethyl group is more reactive in SN2 reactions, whereas benzyloxy derivatives are inert under basic conditions, making them suitable for protective roles .

- Isothiocyanate Derivatives : These are pivotal in synthesizing thiourea-based pharmaceuticals, contrasting with the alkylation-focused utility of bromoethyl compounds .

Biological Activity

Introduction

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl groups and bromine substituent, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H8BrF6

- Molecular Weight : 307.03 g/mol

- Physical State : Solid

- Melting Point : Approximately 55 °C

- Storage Conditions : Recommended at room temperature in an inert atmosphere to prevent degradation.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate cellular membranes effectively. This property may facilitate interactions with various targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives exhibiting topoisomerase II inhibitory activity have shown promise in inducing apoptosis in cancer cell lines such as HepG2 and MCF-7 .

Case Study: Topoisomerase II Inhibition

A study demonstrated that certain derivatives of 3,5-bis(trifluoromethyl)benzene exhibited significant cytotoxicity against human cancer cell lines by inhibiting topoisomerase II. The mechanism involved G2/M phase cell cycle arrest and subsequent apoptosis . This suggests that this compound may share similar mechanisms due to structural similarities.

Toxicological Profile

The safety profile of this compound indicates potential irritative effects:

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

Precautionary measures include wearing protective gear when handling the compound .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF6 |

| Molecular Weight | 307.03 g/mol |

| Melting Point | ~55 °C |

| Physical State | Solid |

| Storage Conditions | Inert atmosphere at room temperature |

Q & A

Q. Key Considerations :

- Steric hindrance from trifluoromethyl groups may slow alkylation; elevated temperatures (80–120°C) and catalysts like AlCl₃ are often required.

- Moisture-sensitive intermediates necessitate anhydrous conditions.

| Method | Conditions | Yield Range | Reference |

|---|---|---|---|

| Radical bromination | NBS, AIBN, CCl₄, reflux | 60–75% | |

| Friedel-Crafts alkylation | AlCl₃, CH₂Cl₂, 0°C to room temp | 45–65% |

How can spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Question

- ¹H/¹³C NMR : The ethyl-bromo moiety shows distinct splitting patterns. For example, the CH₂Br group appears as a triplet (δ ~3.5–4.0 ppm) due to coupling with adjacent protons .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 293 (base peak) and isotopic patterns for bromine (1:1 ratio for M/M+2) confirm molecular weight .

- IR Spectroscopy : C-F stretches (1100–1250 cm⁻¹) and C-Br (500–600 cm⁻¹) provide functional group verification .

Advanced Tip : DFT calculations can predict NMR shifts for regiochemical validation when isomers are suspected .

What strategies mitigate steric and electronic challenges during functionalization?

Advanced Research Question

The trifluoromethyl groups create steric bulk and electron-withdrawing effects, complicating further substitutions:

- Regioselectivity : Electrophilic aromatic substitution (EAS) favors meta positions, but existing substituents block reactivity. Alternative pathways (e.g., cross-coupling) are preferred .

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with aryl boronic acids at elevated temperatures (80–100°C) .

Data Contradiction : Some studies report low reactivity in SN2 reactions due to steric hindrance , while others achieve success using polar aprotic solvents (DMF, DMSO) .

How does this compound serve as an intermediate in neurodegenerative drug development?

Advanced Research Question

Derivatives of 3,5-bis(trifluoromethyl)benzene are used in ALS therapeutics. Example:

- NU-9 Synthesis : The bromoethyl group is displaced by nucleophiles (e.g., cyclohexanedione) to form bioactive ethers. Reaction efficiency depends on leaving-group ability (Br > Cl) .

- Biological Relevance : Fluorinated groups enhance blood-brain barrier penetration and metabolic stability .

| Derivative | Target Application | Key Reaction | Reference |

|---|---|---|---|

| NU-9 | Upper motor neuron protection | Nucleophilic substitution | |

| Morpholin-3-one analogs | Enzyme inhibition | SNAr (aromatic substitution) |

What are the best practices for handling and storing this compound?

Basic Research Question

- Storage : Store at 0–6°C in amber vials to prevent photolytic degradation of the C-Br bond .

- Safety : Use PPE (gloves, goggles) due to lachrymatory properties and skin irritation risks (H315/H319 hazards) .

- Stability : Decomposes above 200°C; avoid strong oxidizers .

Advanced Insight : Deuterated analogs (e.g., benzene-d5 derivatives) are used in kinetic isotope effect studies .

How do computational methods aid in predicting reactivity?

Advanced Research Question

- Molecular Dynamics (MD) : Simulates steric clashes during substitution reactions .

- Hammett Constants : σ values for -CF₃ (σₚ = 0.88) predict electron-withdrawing effects on reaction rates .

- DFT Calculations : Optimize transition states for SN2 pathways, revealing energy barriers (~25–30 kcal/mol) .

What analytical challenges arise in quantifying trace impurities?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.